molecular formula C9H12FN B15092994 (R)-1-(2-Fluorophenyl)propan-1-amine CAS No. 1168139-58-9

(R)-1-(2-Fluorophenyl)propan-1-amine

Cat. No.: B15092994
CAS No.: 1168139-58-9
M. Wt: 153.20 g/mol
InChI Key: CQTLDYYIWIOAAV-SECBINFHSA-N
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Description

®-1-(2-Fluorophenyl)propan-1-amine is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

In industrial settings, the production of ®-1-(2-Fluorophenyl)propan-1-amine may involve more efficient and scalable methods, such as catalytic hydrogenation or continuous flow processes, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1-(2-Fluorophenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors or enzymes, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Chlorophenyl)propan-1-amine
  • ®-1-(2-Bromophenyl)propan-1-amine
  • ®-1-(2-Methylphenyl)propan-1-amine

Uniqueness

Compared to its analogs, ®-1-(2-Fluorophenyl)propan-1-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly impact the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1168139-58-9

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1R)-1-(2-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m1/s1

InChI Key

CQTLDYYIWIOAAV-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1F)N

Canonical SMILES

CCC(C1=CC=CC=C1F)N

Origin of Product

United States

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